(R)-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine
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Overview
Description
®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine: is a chiral amine compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a phenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ®-1-phenylethanamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol, under mild conditions at room temperature or slightly elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve similar reductive amination processes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance efficiency and yield.
Purification: The product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-N-(3,4-Dimethoxybenzyl)-1-phenylethanamine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Benzyl-substituted derivatives.
Scientific Research Applications
Chemistry:
Chiral Building Block: Used as a chiral building block in the synthesis of complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for asymmetric catalysis.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, such as alpha-glucosidase.
Industry:
Material Science: Utilized in the synthesis of materials with specific optical properties.
Catalysis: Applied in catalytic processes for the production of fine chemicals.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity.
Receptor Interaction: It may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
®-2-(3,4-Dimethoxybenzyl)-pyrrolidine: Shares a similar benzyl group but differs in the core structure.
®-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Another compound with a similar benzyl group but a different backbone.
Uniqueness:
Chirality: The ®-configuration imparts specific stereochemical
Properties
IUPAC Name |
(1R)-N-[(3,4-dimethoxyphenyl)methyl]-1-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(15-7-5-4-6-8-15)18-12-14-9-10-16(19-2)17(11-14)20-3/h4-11,13,18H,12H2,1-3H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJXBLRDCBHGF-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134430-93-6 |
Source
|
Record name | (S)-N-(3,4-Dimethoxybenzyl)-α-phenylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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